molecular formula C22H27N5O B6454768 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(3-methylphenyl)piperazine CAS No. 2548993-80-0

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(3-methylphenyl)piperazine

Cat. No.: B6454768
CAS No.: 2548993-80-0
M. Wt: 377.5 g/mol
InChI Key: UFLCTPWOZMABNX-UHFFFAOYSA-N
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Description

The compound “1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(3-methylphenyl)piperazine” is a complex organic molecule. It contains an imidazo[1,2-b]pyridazine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazo[1,2-b]pyridazine core would likely play a significant role in its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds, such as imidazo[1,2-a]pyridines, have been involved in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the imidazo[1,2-b]pyridazine core could influence its solubility, stability, and reactivity .

Mechanism of Action

Target of Action

The primary target of this compound is Candida spp. , a type of yeast . This compound has shown potent activity against several multidrug-resistant Candida spp., making it a promising candidate for addressing the emerging drug resistance in these pathogens .

Mode of Action

The compound interacts with its target by inhibiting the formation of yeast to mold as well as ergosterol formation . Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts the integrity and function of the membrane, leading to cell death .

Biochemical Pathways

The compound’s mode of action affects the ergosterol biosynthesis pathway . By inhibiting Sterol 14-alpha demethylase (CYP51), a key enzyme in this pathway, the compound prevents the formation of ergosterol . This disruption of the pathway leads to a buildup of toxic intermediates and a deficiency of ergosterol, causing damage to the fungal cell membrane and ultimately cell death .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico . The analysis suggested that the compound could be moderately toxic to humans . In-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The compound exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations were enough to eliminate the Candida spp., indicating the compound’s potent antifungal activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities observed in similar compounds, it could be a promising area of study .

Properties

IUPAC Name

(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-16-6-5-7-17(14-16)25-10-12-26(13-11-25)21(28)18-8-9-20-23-19(22(2,3)4)15-27(20)24-18/h5-9,14-15H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLCTPWOZMABNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN4C=C(N=C4C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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